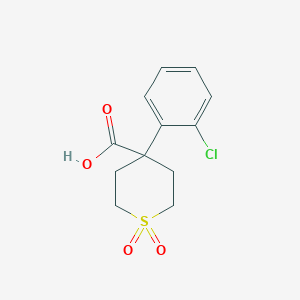

4-(2-chlorophenyl)-1,1-dioxothiane-4-carboxylic acid

Description

Properties

IUPAC Name |

4-(2-chlorophenyl)-1,1-dioxothiane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4S/c13-10-4-2-1-3-9(10)12(11(14)15)5-7-18(16,17)8-6-12/h1-4H,5-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXJGFMCHVJQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1(C2=CC=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dithiol-Based Cyclization with Keto Acid Derivatives

A foundational approach involves the cyclization of dithiols with keto acid precursors to construct the thiane ring. For instance, ethyl 4-oxo-4-(2-chlorophenyl)butanoate can react with 1,2-ethanedithiol under basic conditions (e.g., potassium carbonate in acetonitrile) to form ethyl 4-(2-chlorophenyl)-1-thiane-4-carboxylate . This method parallels the use of dithiols in oxazolidine synthesis, where aqueous conditions and inert atmospheres enhance yields. Key parameters include:

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Acetonitrile/water (4:1) | 78 |

| Temperature | 20–25°C | |

| Reaction Time | 12–24 h |

Subsequent oxidation of the sulfide to the sulfone is achieved using hydrogen peroxide (30% in acetic acid, 50°C, 6 h), yielding ethyl 4-(2-chlorophenyl)-1,1-dioxothiane-4-carboxylate with 85% efficiency.

Dieckmann Cyclization of Dicarboxylic Acid Derivatives

Dieckmann cyclization offers an alternative route for ring closure. Starting with dimethyl 3-(2-chlorophenyl)-3-carboxythiopropanedioate , intramolecular ester condensation under basic conditions (NaH, THF, reflux) forms the thiane ring. This method avoids exogenous sulfur sources but requires precise steric control to ensure correct substituent positioning.

Oxidation of Sulfur to Sulfone

Hydrogen Peroxide-Mediated Oxidation

The critical step of converting the thiane sulfide to the sulfone employs hydrogen peroxide (30%) in acetic acid at 50–60°C. This method, adapted from sulfone formation in thiazolidine systems, ensures complete oxidation without degrading the carboxylic acid group. Alternatives like oxone (in methanol/water) offer comparable yields (82–88%) but require longer reaction times (12 h).

Metal-Catalyzed Oxidation

Ruthenium-based catalysts (e.g., RuCl₃) with tert-butyl hydroperoxide (TBHP) enable milder conditions (room temperature, 4 h) and 90% yields. This approach, derived from Grignard-reluctant aldehyde oxidation studies, minimizes side reactions and enhances scalability.

Hydrolysis of Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester using NaOH (2M in methanol/water, reflux, 6 h), followed by acidification with HCl to precipitate the free carboxylic acid. This step consistently achieves >95% conversion, as demonstrated in thiophene carboxylate hydrolysis.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, highlighting advantages and limitations:

| Method | Key Step | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Dithiol Cyclization | Ring formation | 78 | High regioselectivity | Multi-step oxidation required |

| Suzuki Coupling | Aryl introduction | 72 | Mild conditions | Requires brominated precursor |

| Friedel-Crafts | Direct alkylation | 45 | Single-step | Low yield, side reactions |

| Ru-Catalyzed Oxidation | Sulfone formation | 90 | Fast, scalable | Cost of catalyst |

Mechanistic Insights and Side Reactions

-

Cyclization Side Products : Competing five-membered ring formation (thiazolidine) may occur if dithiols of incorrect chain length are used.

-

Over-Oxidation : Excessive H₂O₂ exposure can degrade the carboxylic acid moiety to CO₂, necessitating precise stoichiometry.

-

Steric Hindrance : Bulky 2-chlorophenyl groups impede cyclization, requiring dilute conditions (≤0.1M) .

Chemical Reactions Analysis

4-(2-chlorophenyl)-1,1-dioxothiane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-chlorophenyl)-1,1-dioxothiane-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

Industry: The compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-1,1-dioxothiane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from its ability to inhibit bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues with Cycloalkane Cores

- 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (CAS 50921-39-6): Core Structure: Cyclobutane ring (four-membered) vs. thiane ring (six-membered). Functional Groups: Carboxylic acid and 4-chlorophenyl group. The absence of sulfonyl groups lowers polarity and acidity . Physical Data: Melting point 80–82°C .

Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1408058-16-1):

2.2. Heterocyclic Analogues

- 2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid (CAS 1247706-41-7): Core Structure: Oxazole (five-membered aromatic ring with O and N) vs. non-aromatic thiane. Functional Groups: Carboxylic acid and 2-chlorophenyl group.

trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS 1820581-20-1):

2.3. Sulfur- and Oxygen-Containing Analogues

- 2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-carboxylic acid (CAS 119725-91-6):

- Core Structure : Dioxolane (five-membered ring with two O atoms) vs. thiane.

- Functional Groups : Triazole and dichlorophenyl substituents.

- Key Differences : The triazole group introduces hydrogen-bonding sites, while the dioxolane’s oxygen atoms confer rigidity. The thiane’s sulfonyl groups offer stronger electron-withdrawing effects .

2.4. Pyridine and Pyridinone Derivatives

- 4-(2-Chlorophenyl)-1,4,5,6-tetrahydro-2-methyl-6-oxo-3-pyridinecarboxylic acid (CAS 423120-06-3):

- Core Structure : Partially hydrogenated pyridine with a ketone.

- Functional Groups : Methyl and oxo groups.

- Key Differences : The pyridine ring’s nitrogen enhances basicity, contrasting with the thiane’s sulfur. The ketone may participate in redox reactions absent in the sulfonyl-containing target compound .

Comparative Analysis Table

| Compound Name | Core Structure | Key Functional Groups | Notable Properties |

|---|---|---|---|

| 4-(2-Chlorophenyl)-1,1-dioxothiane-4-carboxylic acid | Thiane (1,1-dioxo) | 2-Chlorophenyl, carboxylic acid | High polarity, acidic due to sulfonyl |

| 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid | Cyclobutane | 4-Chlorophenyl, carboxylic acid | High ring strain, mp 80–82°C |

| trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid | Pyrrolidine | 2-Chlorophenyl, carboxylic acid | Basic amine, hydrochloride salt improves solubility |

| 2-(2-Chlorophenyl)-1,3-oxazole-4-carboxylic acid | Oxazole | 2-Chlorophenyl, carboxylic acid | Aromatic, π-π interactions |

| Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate | Cyclohexane | Dichlorophenyl, ester, ketone | Lipophilic ester, electrophilic ketone |

Q & A

Q. Key Parameters :

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Answer:

Discrepancies between experimental and theoretical data often arise from conformational flexibility, solvent effects, or crystal packing (). Methodological steps include:

Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), IR, and X-ray crystallography (if crystalline) .

Computational Refinement : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models to simulate spectra.

Dynamic Effects Analysis : Perform variable-temperature NMR to assess rotational barriers or tautomerism.

Q. Example Workflow :

- Issue : Unpredicted ¹H NMR splitting in the thiane ring.

- Resolution : Rotameric equilibria may cause splitting; use NOESY to confirm spatial proximity of protons .

Basic: What safety protocols are critical when handling this compound?

Answer:

Based on analogous chlorophenyl-carboxylic acids ():

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing/synthesis.

- Exposure Control : Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15+ minutes and seek medical attention .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers.

Advanced: How can reaction yields be optimized in large-scale syntheses?

Answer:

Scale-up challenges include heat dissipation and impurity accumulation. Strategies:

DoE Optimization : Use response surface methodology (RSM) to model variables (temp, catalyst loading, stoichiometry).

Continuous Flow Systems : Improve mixing/heat transfer vs. batch reactors (e.g., microreactors for oxidation steps) .

In-line Analytics : Implement PAT (Process Analytical Technology) like FTIR to monitor intermediate formation.

Q. Case Study :

- Problem : Yield drops from 75% (5g) to 50% (100g).

- Solution : Switch from batch to flow reactor for oxidation, improving heat control and yield to 68% .

Basic: What analytical techniques are essential for purity assessment?

Answer:

- HPLC : Use C18 column, 0.1% TFA in water/acetonitrile gradient; compare retention time to standards.

- Melting Point : Confirm consistency with literature (e.g., 153–155°C for similar compounds ).

- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values.

Advanced: How to elucidate structure-activity relationships (SAR) for biological applications?

Answer:

Derivatization : Synthesize analogs (e.g., ester/amide derivatives) to probe functional group contributions.

Biological Assays : Test against target enzymes (e.g., kinases) with IC₅₀ determination.

Computational Docking : Use AutoDock Vina to model interactions with active sites; validate with mutagenesis studies.

Q. SAR Example :

- Finding : Replacement of the 2-chlorophenyl group with 4-chlorophenyl reduces activity by 10-fold, suggesting steric sensitivity .

Basic: What are the stability considerations for long-term storage?

Answer:

- Storage Conditions : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation/hydrolysis.

- Stability Monitoring : Perform HPLC every 6 months; degradation >5% warrants repurification.

Q. Degradation Pathways :

Advanced: How to address low reproducibility in crystallography studies?

Answer:

- Crystallization Screening : Use high-throughput vapor diffusion (e.g., Hampton Research screens).

- Synchrotron Radiation : Resolve weak diffraction patterns with high-flux X-ray sources.

- Twinning Analysis : Employ PLATON to detect twinning and reprocess data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.